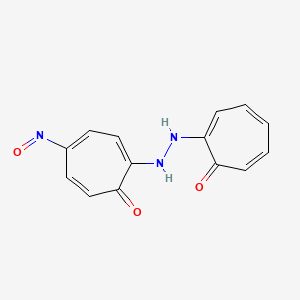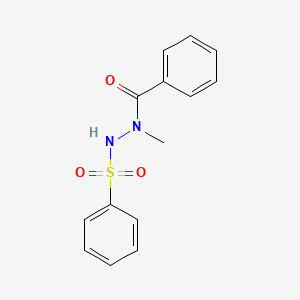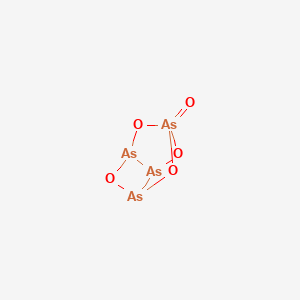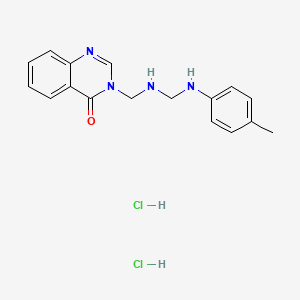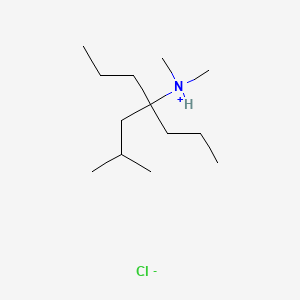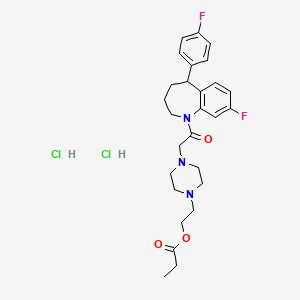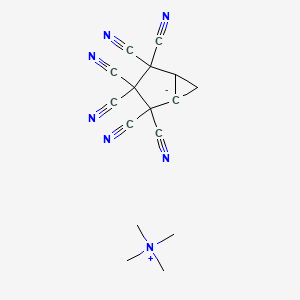
CID 133109376
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of tetramethylammonium hexacyanotrimethylenecyclopropanide involves multiple steps, typically starting with the preparation of tetramethylammonium hydroxide (TMAH) as a precursor . TMAH is synthesized by reacting tetramethylammonium chloride with potassium hydroxide in dry methanol . The resulting TMAH is then reacted with hexacyanotrimethylenecyclopropane under controlled conditions to form the desired compound .
Chemical Reactions Analysis
Tetramethylammonium hexacyanotrimethylenecyclopropanide undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, although specific details on these reactions are limited.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Phase Transition: The compound exhibits a magnetic and structural phase transition at 363.7 K, changing from a triclinic phase II to a monoclinic phase I.
Scientific Research Applications
Tetramethylammonium hexacyanotrimethylenecyclopropanide has several applications in scientific research:
Mechanism of Action
The mechanism of action of tetramethylammonium hexacyanotrimethylenecyclopropanide involves its interaction with molecular targets through its quaternary ammonium group. This interaction can lead to various effects, including changes in magnetic and structural properties . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Tetramethylammonium hexacyanotrimethylenecyclopropanide can be compared with other quaternary ammonium compounds such as:
Tetramethylammonium hydroxide (TMAH): Known for its use in semiconductor manufacturing and as a strong alkaline solvent.
Tetramethylammonium chloride: Used as a precursor in the synthesis of TMAH.
The uniqueness of tetramethylammonium hexacyanotrimethylenecyclopropanide lies in its complex structure and phase transition properties, which are not commonly observed in other similar compounds .
Properties
Molecular Formula |
C16H15N7 |
|---|---|
Molecular Weight |
305.34 g/mol |
InChI |
InChI=1S/C12H3N6.C4H12N/c13-2-10(3-14)8-1-9(8)11(4-15,5-16)12(10,6-17)7-18;1-5(2,3)4/h8H,1H2;1-4H3/q-1;+1 |
InChI Key |
NCFDOBLEBOYCTC-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)C.C1C2[C-]1C(C(C2(C#N)C#N)(C#N)C#N)(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


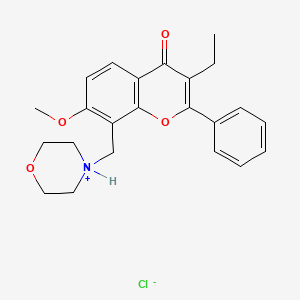
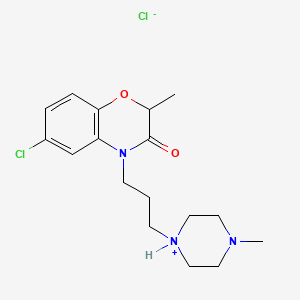
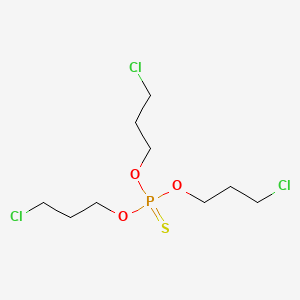
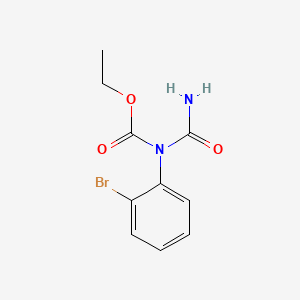
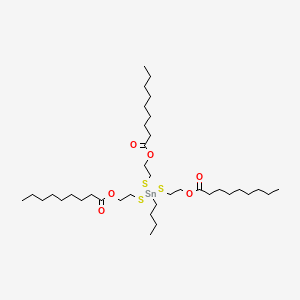
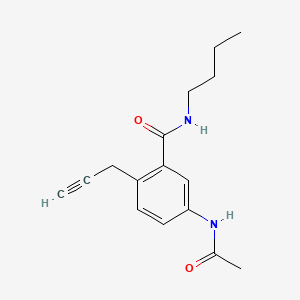
![N-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N'-ethylbenzenecarboximidamide](/img/structure/B13771519.png)
